

An In-depth Technical Guide on Methyl 1-(4-methylphenyl)azetidine-3-carboxylate

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Compound of Interest

Compound Name:	Methyl 1-benzylazetidine-2-carboxylate
Cat. No.:	B044582

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IUPAC Name: Methyl 1-(p-tolyl)azetidine-3-carboxylate

Molecular Formula: C₁₂H₁₅NO₂

This technical guide provides a comprehensive overview of the azetidine derivative, Methyl 1-(4-methylphenyl)azetidine-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information from closely related N-aryl azetidine-3-carboxylate derivatives to present plausible synthetic methodologies, potential biological activities, and relevant signaling pathways. This information is intended for researchers, scientists, and drug development professionals.

Synthetic Protocols

The synthesis of Methyl 1-(4-methylphenyl)azetidine-3-carboxylate can be conceptually approached through a two-step process: the synthesis of the azetidine-3-carboxylic acid methyl ester core, followed by N-arylation.

Synthesis of Methyl azetidine-3-carboxylate

A common route to azetidine-3-carboxylic acid derivatives involves the cyclization of a suitable precursor. For instance, the synthesis can start from commercially available precursors that undergo intramolecular cyclization to form the azetidine ring. The esterification to the methyl ester can be achieved using standard methods.

N-Arylation of Methyl azetidine-3-carboxylate

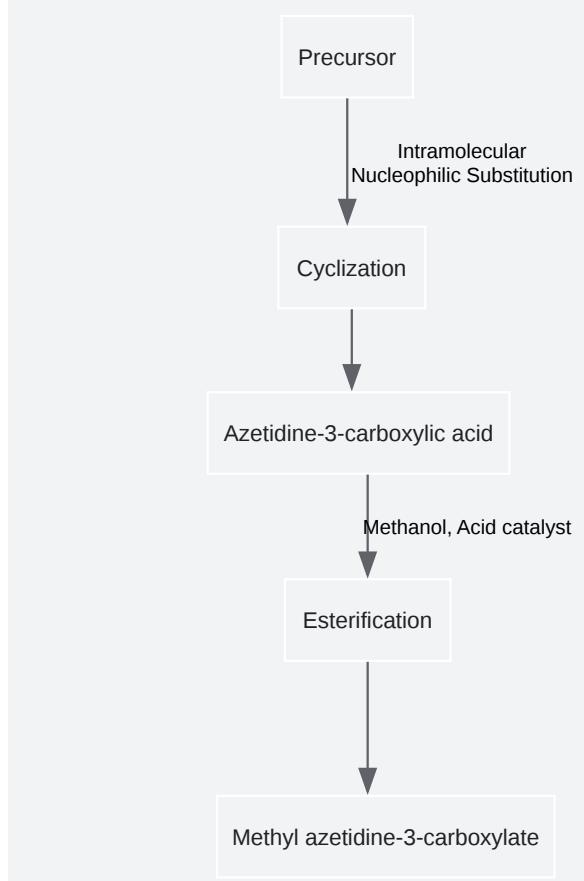
The introduction of the p-tolyl group onto the nitrogen atom of the azetidine ring can be accomplished via N-arylation reactions. A plausible method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.

Experimental Protocol (Adapted from general N-arylation procedures for aziridines and azetidines):

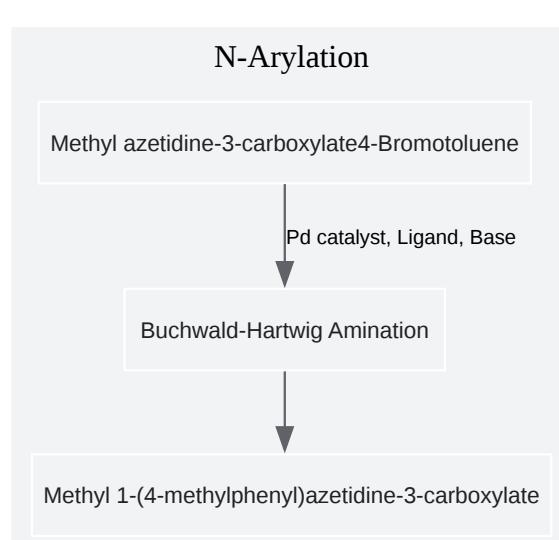
- Materials: Methyl azetidine-3-carboxylate hydrochloride, 4-bromotoluene (or 4-iodotoluene), Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., BINAP or Xantphos), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
- Procedure:
 - In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl azetidine-3-carboxylate hydrochloride, 4-bromotoluene, the palladium catalyst, and the phosphine ligand.
 - Add the base and the anhydrous solvent.
 - Heat the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, cool the reaction mixture to room temperature and quench with water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield Methyl 1-(4-methylphenyl)azetidine-3-carboxylate.

Below is a generalized workflow for the synthesis.

Synthesis of Methyl azetidine-3-carboxylate



N-Arylation

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A generalized synthetic workflow for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate.

Potential Biological Activities and Quantitative Data

While specific biological data for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate is not readily available, the N-aryl azetidine scaffold is present in compounds with a range of pharmacological activities.^[1] Research on analogous compounds suggests potential activities as enzyme inhibitors or receptor modulators. For instance, derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters have been investigated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.^[2]

The following table summarizes hypothetical quantitative data based on activities reported for structurally related N-aryl azetidine derivatives to provide a comparative context.

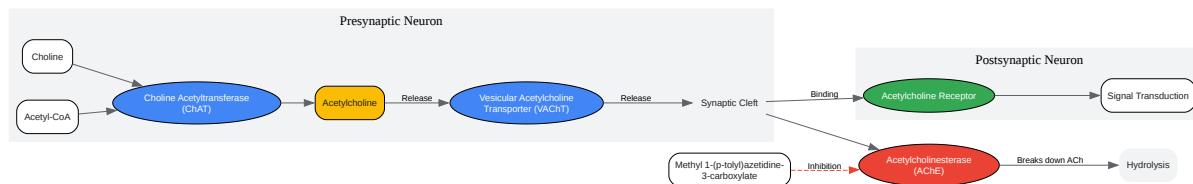
Compound Class	Target	Activity (IC ₅₀ /EC ₅₀)	Reference Compound
N-Aryl Azetidine Derivatives	Acetylcholinesterase (AChE)	1 - 10 μ M	Rivastigmine ^[2]
N-Aryl Azetidine Derivatives	Butyrylcholinesterase (BChE)	5 - 20 μ M	Donepezil
N-Aryl Azetidine Derivatives	Monoamine Oxidase B (MAO-B)	0.5 - 5 μ M	Selegiline

Note: The data presented in this table is illustrative and based on activities of analogous compounds. Experimental validation for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate is required.

Potential Signaling Pathway: Acetylcholinesterase Inhibition

Based on the reported activity of similar N-aryl azetidine derivatives, a potential mechanism of action for Methyl 1-(4-methylphenyl)azetidine-3-carboxylate could be the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.

The diagram below illustrates the proposed inhibitory action on the cholinergic signaling pathway.



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References

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